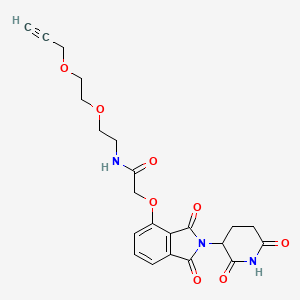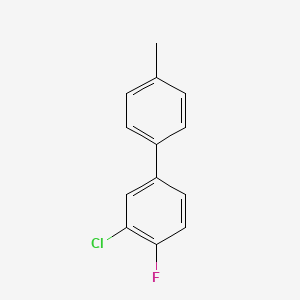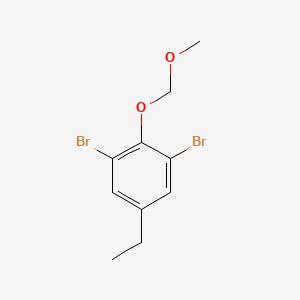
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H12Br2O2 and a molecular weight of 324.01 g/mol . It is a white to pale yellow solid with a sweet odor . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 5-ethyl-2-(methoxymethoxy)benzene using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
Analyse Des Réactions Chimiques
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents such as Grignard reagents or organolithium compounds to form new carbon-carbon bonds.
Applications De Recherche Scientifique
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also participate in radical reactions, where the bromine atoms are involved in the formation of radical intermediates .
Comparaison Avec Des Composés Similaires
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene: This compound has a tert-butyl group instead of an ethyl group, which can affect its reactivity and physical properties.
1,3-Dibromo-2-(methoxymethoxy)benzene: This compound lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Propriétés
Formule moléculaire |
C10H12Br2O2 |
|---|---|
Poids moléculaire |
324.01 g/mol |
Nom IUPAC |
1,3-dibromo-5-ethyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H12Br2O2/c1-3-7-4-8(11)10(9(12)5-7)14-6-13-2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
GBVVQMWSDPTQPO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)Br)OCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




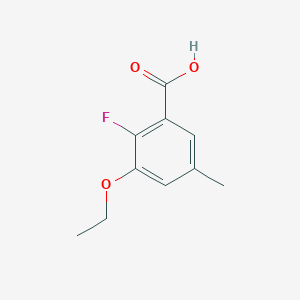
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
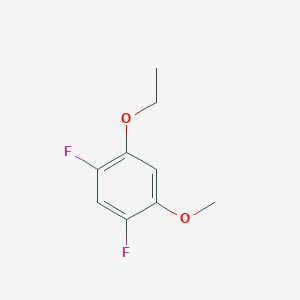
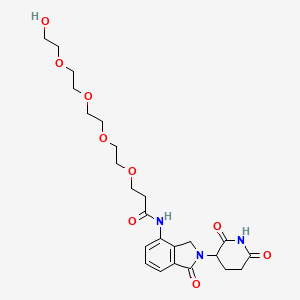
![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
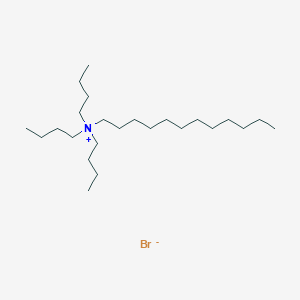
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

